molecular formula C14H8N6O2 B13535967 2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine

2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine

Cat. No.: B13535967
M. Wt: 292.25 g/mol
InChI Key: GWOIRSHVPYNOFF-UHFFFAOYSA-N
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Description

2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine: is a heterocyclic compound with an intriguing structure. It combines various aromatic rings and heterocycles, making it an interesting target for synthetic chemists and researchers. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One possible route includes the following key transformations:

    Pyrazine Formation: Start with pyrazine (a six-membered ring containing two nitrogen atoms) as a precursor.

    Oxadiazole Incorporation: Introduce an oxadiazole ring (a five-membered ring containing nitrogen and oxygen atoms) at a specific position on the pyrazine core.

    Oxazolyl Group Addition: Attach an oxazolyl group (a five-membered ring containing nitrogen and oxygen atoms) to the oxadiazole moiety.

    Pyridine Substitution: Replace one of the hydrogen atoms in the pyridine ring with the oxazolyl group.

Industrial Production:

While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and scalability.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: Due to its diverse functional groups, this compound can undergo both oxidation and reduction reactions.

    Substitution Reactions: The pyridine and oxazolyl groups are susceptible to substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, strong oxidizing agents may be used for oxidation, while reducing agents can achieve reduction.

Major Products:

The major products formed during these reactions include derivatives with altered functional groups or substitutions on the pyrazine scaffold.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antitumor, antimicrobial, or antiviral agent.

    Biological Studies: Investigate its interactions with biological targets, such as enzymes or receptors.

    Materials Science: Assess its use in organic electronics or as a building block for functional materials.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular pathways, enzymes, or receptors, leading to therapeutic or biological outcomes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, it’s essential to compare this compound’s structure, reactivity, and applications with related molecules in the literature.

Properties

Molecular Formula

C14H8N6O2

Molecular Weight

292.25 g/mol

IUPAC Name

3-pyrazin-2-yl-5-(5-pyridin-3-yl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H8N6O2/c1-2-9(7-15-3-1)12-6-10(19-21-12)14-18-13(20-22-14)11-8-16-4-5-17-11/h1-8H

InChI Key

GWOIRSHVPYNOFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C3=NC(=NO3)C4=NC=CN=C4

Origin of Product

United States

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